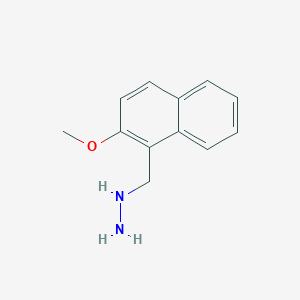

((2-Methoxynaphthalen-1-yl)methyl)hydrazine

説明

特性

CAS番号 |

887592-83-8 |

|---|---|

分子式 |

C12H14N2O |

分子量 |

202.25 g/mol |

IUPAC名 |

(2-methoxynaphthalen-1-yl)methylhydrazine |

InChI |

InChI=1S/C12H14N2O/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-14-13/h2-7,14H,8,13H2,1H3 |

InChIキー |

MTYBDMNFONVFFR-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C2=CC=CC=C2C=C1)CNN |

製品の起源 |

United States |

準備方法

合成経路と反応条件

((2-メトキシナフタレン-1-イル)メチル)ヒドラジンの合成は、通常、2-メトキシナフタレンとヒドラジンを制御された条件下で反応させることにより行われます . この反応は通常、触媒の存在下、不活性雰囲気下で行われ、酸化を防ぎます。 反応条件(温度や溶媒など)は、目的の収率と生成物の純度に応じて変化する可能性があります .

工業的生産方法

((2-メトキシナフタレン-1-イル)メチル)ヒドラジンの工業的生産には、大規模バッチプロセスまたは連続プロセスが関与する可能性があります。 これらの方法は、多くの場合、収率を最大化し、副生成物を最小限に抑えるために最適化された反応条件を採用しています。 再結晶やクロマトグラフィーなどの高度な精製技術の使用により、最終生成物の高純度が保証されます .

化学反応の分析

科学研究への応用

((2-メトキシナフタレン-1-イル)メチル)ヒドラジンは、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

Chemical Properties and Structure

The compound is characterized by its unique structure, which combines a methoxynaphthalene moiety with a hydrazine group. Its molecular formula is C12H13N2O, and it has a molecular weight of approximately 218.26 g/mol. The structural configuration imparts distinct chemical reactivity and biological activity, making it valuable for targeted therapeutic applications.

Anticancer Properties

Research indicates that ((2-Methoxynaphthalen-1-yl)methyl)hydrazine exhibits significant biological activity, particularly in cancer research. Its mechanism of action involves forming covalent bonds with nucleophilic sites on DNA and proteins, leading to the inhibition of cellular processes and potential cytotoxic effects. These interactions suggest that the compound may disrupt normal cellular functions, making it a candidate for further studies aimed at understanding its anticancer properties .

Synthesis and Reactivity

The synthesis of ((2-Methoxynaphthalen-1-yl)methyl)hydrazine typically follows a multi-step process involving the reaction of appropriate precursors under controlled conditions. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The compound's unique reactivity profile allows it to participate in various chemical transformations, making it versatile for further modifications .

Comparative Analysis of Related Compounds

To better understand the unique features of ((2-Methoxynaphthalen-1-yl)methyl)hydrazine, it is helpful to compare it with related compounds. Below is a table summarizing some notable derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| [(2-Methoxynaphthalen-1-yl)ethynyl]phenylbenzenesulfonamide | C18H17N | Combines naphthalene with a sulfonamide group, enhancing solubility and bioactivity. |

| 5-amino-N' -((2-methoxynaphthalen-1-yl)methylene)isoxazole-4-carbohydrazide | C13H14N4O3 | Incorporates an isoxazole ring which may enhance biological activity against specific targets. |

| 2,4-diamino-N' -((2-methoxy-naphthalene-1-yl)methylene)pyrimidine-5-carbohydrazide | C13H14N6O3 | Features a pyrimidine structure that may offer distinct pharmacological properties compared to hydrazines. |

Case Studies and Research Findings

Several studies have investigated the biological activities of ((2-Methoxynaphthalen-1-yl)methyl)hydrazine:

- In Vitro Studies : Research has demonstrated that this compound induces apoptosis in various cancer cell lines through its interaction with cellular proteins involved in apoptosis pathways .

- In Vivo Models : Animal studies have shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates in treated subjects .

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that ((2-Methoxynaphthalen-1-yl)methyl)hydrazine activates specific signaling pathways associated with cell cycle regulation and DNA damage response .

作用機序

類似の化合物との比較

類似の化合物

((2-メトキシナフタレン-1-イル)メチル)ヒドラジンに類似する化合物には、以下が含まれます。

((2-メトキシナフタレン-1-イル)メチル)アミン: ヒドラジン基の代わりにアミン基を持つ誘導体.

((2-メトキシナフタレン-1-イル)メチル)ヒドラジン二塩酸塩: 溶解性を高めた化合物の塩の形.

独自性

((2-メトキシナフタレン-1-イル)メチル)ヒドラジンは、ナフタレン環にメトキシ基とヒドラジン基の両方が存在するなど、特定の構造的特徴のために独自性があります。

類似化合物との比較

Similar Compounds

Similar compounds to ((2-Methoxynaphthalen-1-yl)methyl)hydrazine include:

((2-Methoxynaphthalen-1-yl)methyl)amine: A derivative with an amine group instead of a hydrazine group.

((2-Methoxynaphthalen-1-yl)methyl)hydrazine dihydrochloride: A salt form of the compound with enhanced solubility.

Uniqueness

((2-Methoxynaphthalen-1-yl)methyl)hydrazine is unique due to its specific structural features, such as the presence of both a methoxy group and a hydrazine group on the naphthalene ring.

生物活性

((2-Methoxynaphthalen-1-yl)methyl)hydrazine, a compound derived from naphthalene and hydrazine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure

The chemical structure of ((2-Methoxynaphthalen-1-yl)methyl)hydrazine can be represented as follows:

This structure features a methoxynaphthalene moiety linked to a hydrazine group, which is critical for its biological activity.

Biological Activity Overview

The biological activities of ((2-Methoxynaphthalen-1-yl)methyl)hydrazine include:

- Anticancer Activity : Several studies have reported its efficacy against various cancer cell lines.

- Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities.

- Mechanisms of Action : It may induce apoptosis in cancer cells and inhibit cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of ((2-Methoxynaphthalen-1-yl)methyl)hydrazine derivatives. For instance, a series of hydrazone derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). One derivative exhibited significant anti-proliferative activity, leading to cell cycle arrest and apoptosis through the cleavage of PARP (Poly (ADP-ribose) polymerase) .

Table 1: Anticancer Activity of Hydrazone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 9h | A549 | 10.5 | PARP cleavage, apoptosis |

| 9u | HepG2 | 12.3 | Cell cycle arrest |

| 9k | MCF-7 | 15.0 | Apoptosis induction |

The mechanisms by which ((2-Methoxynaphthalen-1-yl)methyl)hydrazine exerts its anticancer effects include:

- Induction of Apoptosis : Compounds derived from this structure have been shown to upregulate Nur77 expression, leading to nuclear export and subsequent apoptosis in cancer cells .

- Cell Cycle Arrest : Studies indicate that these compounds can block the cell cycle at the G2/M phase, preventing further cell division and promoting cell death .

- Inhibition of Tumor Growth : In vivo studies demonstrated that certain derivatives significantly inhibited tumor growth in xenograft models .

Antimicrobial Activity

In addition to anticancer properties, ((2-Methoxynaphthalen-1-yl)methyl)hydrazine has shown promising antimicrobial activity. Research indicates that it possesses both antibacterial and antifungal properties, making it a candidate for further development in treating infections .

Case Studies

A notable study involved the synthesis of various hydrazone derivatives based on ((2-Methoxynaphthalen-1-yl)methyl)hydrazine. These compounds were tested for their cytotoxicity against different cancer cell lines. The results indicated that modifications to the hydrazone structure could enhance biological activity, suggesting a structure-activity relationship that warrants further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。